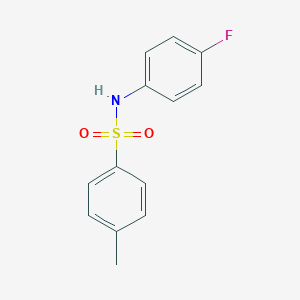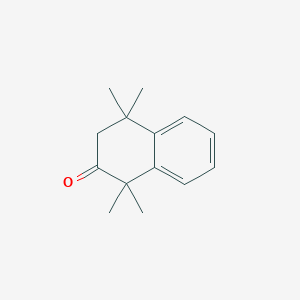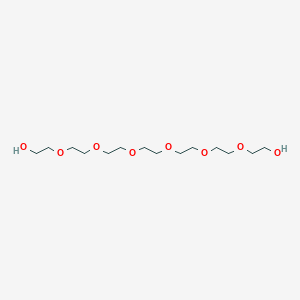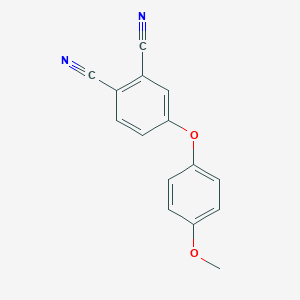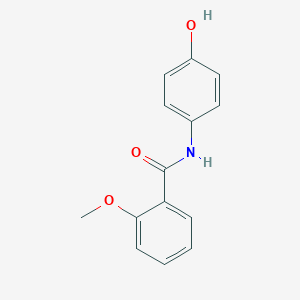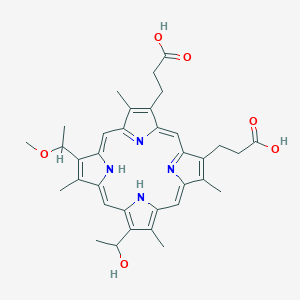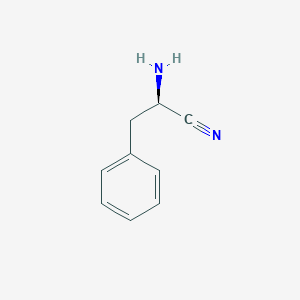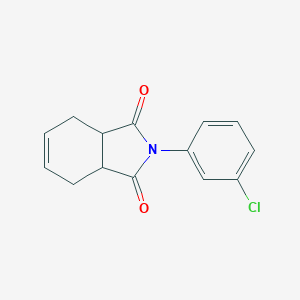
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is primarily used as a research tool in the field of cancer research and drug discovery.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR activity. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and regulate various cellular processes, including cell growth, differentiation, and survival. SU5402 binds to the ATP-binding site of FGFRs, preventing the binding of FGFs and inhibiting receptor activation.
生化学的および生理学的効果
Studies have shown that SU5402 has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. SU5402 has also been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFRs. This compound has been shown to selectively inhibit FGFR activity, making it a valuable tool for studying the role of FGFRs in various cellular processes. However, one limitation of using SU5402 is its potential off-target effects. This compound may also inhibit the activity of other kinases, leading to unintended effects.
将来の方向性
The potential applications of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in cancer research and drug discovery are vast. One future direction is the development of more potent and selective FGFR inhibitors based on the structure of SU5402. Another direction is the investigation of the role of FGFRs in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the use of SU5402 in combination with other cancer therapies may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of 3-chloroaniline with dimethyl malonate, followed by cyclization and deprotection steps. Another method involves the reaction of 3-chlorobenzoic acid with N-phenylglycine methyl ester, followed by cyclization and deprotection steps.
科学的研究の応用
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a crucial role in cancer cell growth and proliferation. SU5402 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
CAS番号 |
19849-16-2 |
|---|---|
製品名 |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-5,8,11-12H,6-7H2 |
InChIキー |
AKIWTYUFBKLZEM-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
その他のCAS番号 |
19849-16-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



